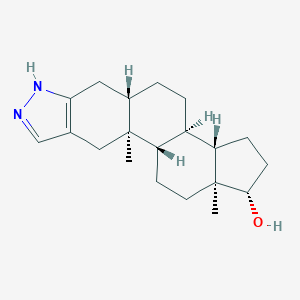

17alpha-Demethylated stanozolol

説明

[3,2-c]Pyrazole-5α-androstan-17β-ol is an anabolic androgenic steroid (AAS) that is closely related to stanozolol. Both steroids are regulated as Schedule III compounds by the US Drug Enforcement Agency. The physiological and toxicological properties of [3,2-c]pyrazole-5α-androstan-17β-ol are not known, although the effects of AAS, including deleterious effects on the hypothalamic-pituitary-gonadal axis, are well known. This product is intended for forensic and research applications.

生物活性

17alpha-Demethylated stanozolol is a synthetic anabolic steroid derived from testosterone, known for its anabolic and androgenic properties. This compound is part of a larger class of anabolic androgenic steroids (AAS) that are commonly used for performance enhancement in sports and bodybuilding. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and associated risks.

This compound, like its parent compound stanozolol, functions primarily as an agonist at androgen receptors. The binding of this steroid to androgen receptors initiates a cascade of gene expression changes that promote muscle growth and development of male characteristics. The compound's structural modifications enhance its anabolic effects while potentially reducing androgenic side effects compared to other steroids.

Anabolic Effects

The anabolic effects of this compound are significant, as it has been shown to promote protein synthesis and muscle hypertrophy. Studies indicate that this compound can increase lean body mass and strength in both animal models and human subjects when used appropriately.

Table 1: Anabolic Effects of this compound

| Study Reference | Subject Type | Dosage | Duration | Observed Effects |

|---|---|---|---|---|

| Sprague-Dawley Rats | 5 mg/kg | 28 days | Increased muscle mass, DNA damage noted | |

| Human Athletes | Varies | Varies | Enhanced strength, increased lean mass |

Genotoxicity

Research has highlighted potential genotoxic effects associated with this compound. A study conducted on male Sprague-Dawley rats demonstrated that treatment with this steroid resulted in DNA damage, as assessed by comet assays. Additionally, telomerase activity was significantly increased in treated groups, suggesting a possible link between anabolic steroid use and cellular proliferation risks.

Table 2: Genotoxic Effects Observed in Animal Studies

Side Effects

The use of this compound is associated with several adverse effects, particularly when abused. Common side effects include:

- Cardiovascular Issues : Dyslipidemia, hypertension, and increased risk of myocardial infarction.

- Hepatic Toxicity : Elevated liver enzymes and potential hepatotoxicity, especially with prolonged use.

- Endocrine Disruption : Suppression of natural testosterone production leading to hormonal imbalances.

Case Studies

Several case studies have documented the effects of this compound in both clinical and non-clinical settings:

- Athlete Case Study : A professional bodybuilder reported significant increases in muscle size and strength after a 12-week cycle of stanozolol. However, subsequent blood tests revealed elevated liver enzymes, prompting cessation.

- Clinical Application : In a controlled clinical trial for hereditary angioedema, patients treated with stanozolol showed improved symptoms but also reported mild hepatic dysfunction.

特性

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCJWTCFQKPYQN-YNZDMMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024796 | |

| Record name | (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28032-00-0, 99996-65-3 | |

| Record name | 17alpha-Demethylated stanozolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028032000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.ALPHA.-DEMETHYLATED STANOZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDF2B5O3HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。